8,8a-Deoxyoleandolide

Description

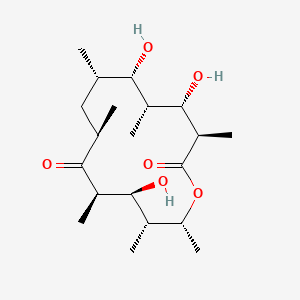

Structure

3D Structure

Properties

CAS No. |

53428-54-9 |

|---|---|

Molecular Formula |

C20H36O6 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-4,6,12-trihydroxy-3,5,7,9,11,13,14-heptamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C20H36O6/c1-9-8-10(2)17(22)13(5)19(24)14(6)20(25)26-15(7)11(3)18(23)12(4)16(9)21/h9-15,17-19,22-24H,8H2,1-7H3/t9-,10+,11+,12+,13-,14-,15-,17+,18+,19+/m1/s1 |

InChI Key |

OLPAVFVRSHWADO-KYEFFAPUSA-N |

SMILES |

CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |

Isomeric SMILES |

C[C@H]1C[C@H](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C)C |

Canonical SMILES |

CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |

Other CAS No. |

53428-54-9 |

Synonyms |

8,8a-deoxyoleandolide 8-methyloleandolide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of 8,8a-Deoxyoleandolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 8,8a-deoxyoleandolide, the aglycone precursor to the macrolide antibiotic oleandomycin (B1677203). This document details the enzymatic pathway, the genetic basis for its production, and protocols for its heterologous expression and analysis, targeting professionals in the fields of biochemistry, natural product synthesis, and pharmaceutical development.

Executive Summary

This compound is a polyketide synthesized by a Type I modular polyketide synthase (PKS). It serves as the foundational scaffold for the antibiotic oleandomycin, produced by the bacterium Streptomyces antibioticus. Understanding the biosynthesis of this precursor is critical for the potential bioengineering of novel macrolide antibiotics. The production of this compound has been successfully achieved through the heterologous expression of the oleandomycin polyketide synthase (OlePKS) in host organisms such as Streptomyces lividans. This guide outlines the key enzymatic steps, the genetic organization of the biosynthetic cluster, and detailed methodologies for its production and characterization.

The this compound Biosynthetic Pathway

The formation of this compound is the first committed step in the biosynthesis of oleandomycin. This process is catalyzed by a large, multi-domain enzymatic complex known as the oleandomycin polyketide synthase (OlePKS).

The Oleandomycin Polyketide Synthase (OlePKS)

The OlePKS is a modular Type I PKS, encoded by a dedicated gene cluster. Its structure and function are analogous to other well-characterized PKS systems, such as the 6-deoxyerythronolide B synthase (DEBS) responsible for the biosynthesis of the erythromycin (B1671065) core. The OlePKS consists of a loading module and six extension modules, each responsible for the addition and modification of a specific extender unit to the growing polyketide chain.

The biosynthesis of the this compound core proceeds as follows:

-

Initiation: The loading module selects a starter unit, typically acetyl-CoA.

-

Elongation: Six successive extension modules catalyze the condensation of methylmalonyl-CoA extender units. Each module contains a set of enzymatic domains that dictate the processing of the growing polyketide chain, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Some modules also contain ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains that modify the β-keto group of the newly added extender unit.

-

Termination and Cyclization: Following the final extension step, a thioesterase (TE) domain catalyzes the release of the completed polyketide chain and its concomitant macrolactonization to form the 14-membered lactone ring of this compound.

The direct product of the OlePKS is this compound. In the native producer, S. antibioticus, this molecule undergoes further post-PKS modifications, including epoxidation and glycosylation, to yield the mature oleandomycin antibiotic.

Post-PKS Modifications in Oleandomycin Biosynthesis

While not part of the this compound synthesis itself, understanding the subsequent steps is crucial for context:

-

Epoxidation: The cytochrome P450 monooxygenase, OleP, catalyzes the epoxidation of the C8-C8a bond of this compound.

-

Glycosylation: A series of glycosyltransferases, including OleG1 and OleG2, attach the deoxysugars L-oleandrose and D-desosamine to the macrolactone ring.

Genetic Basis of this compound Production

The genes responsible for oleandomycin biosynthesis, including the OlePKS, are organized in a biosynthetic gene cluster (BGC) in the chromosome of Streptomyces antibioticus. The heterologous expression of the genes encoding the entire OlePKS in a suitable host, such as Streptomyces lividans, has been shown to be sufficient for the production of this compound.

Quantitative Data

Specific quantitative data for the production of this compound via heterologous expression is not extensively detailed in the readily available literature. Production titers for polyketides in heterologous hosts like Streptomyces coelicolor and S. lividans typically range from 1 to 100 mg/liter of culture.[1]

While kinetic data for the OlePKS is not available, studies on downstream enzymes in the oleandomycin pathway have been conducted. The following table summarizes the kinetic parameters for an oleandomycin glucosyltransferase from S. antibioticus, which is involved in the inactivation and reactivation of the final antibiotic product.[2]

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Oleandomycin | 1.6 | 0.045 |

| UDP-glucose | 5.0 | 0.045 |

Experimental Protocols

The following sections provide detailed methodologies for the production, purification, and characterization of this compound through heterologous expression of the OlePKS in Streptomyces lividans. These protocols are synthesized from established methods for polyketide production in Streptomyces.

Heterologous Expression of Oleandomycin PKS in Streptomyces lividans

This protocol describes the introduction of the OlePKS gene cluster into S. lividans and subsequent fermentation for the production of this compound.

5.1.1 Plasmid Construction

-

The complete OlePKS gene cluster is cloned into a suitable Streptomyces expression vector (e.g., a derivative of pSET152 or a high-copy-number vector like pIJ101). The choice of vector may depend on the size of the gene cluster and the desired level of expression.

-

The expression of the OlePKS genes should be under the control of a strong, constitutive, or inducible promoter active in Streptomyces (e.g., the ermE promoter).

-

The final plasmid construct is verified by restriction digestion and DNA sequencing.

5.1.2 Transformation of Streptomyces lividans

-

Prepare protoplasts of S. lividans from a culture grown in a suitable medium (e.g., YEME medium).

-

Transform the S. lividans protoplasts with the OlePKS expression plasmid using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

-

Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) and select for transformants using an appropriate antibiotic marker present on the expression vector.

-

Incubate the plates at 30°C until colonies appear.

-

Verify the presence of the plasmid in the transformants by PCR.

5.1.3 Fermentation and Production

-

Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., Tryptic Soy Broth).

-

Incubate the seed culture at 30°C with shaking until it reaches the late exponential phase.

-

Use the seed culture to inoculate a larger production culture in a fermentation medium optimized for polyketide production (e.g., a defined medium with a suitable carbon and nitrogen source).

-

Incubate the production culture at 30°C with shaking for 5-7 days.

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297).

-

Separate the organic phase and concentrate it to dryness under reduced pressure.

-

Resuspend the crude extract in a small volume of a suitable solvent (e.g., methanol).

-

Purify the this compound from the crude extract using chromatographic techniques. This may involve:

-

Silica gel column chromatography with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol).

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile).

-

-

Monitor the fractions for the presence of the target compound by thin-layer chromatography (TLC) or LC-MS.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Characterization of this compound

The structure of the purified this compound can be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound using high-resolution mass spectrometry (HR-MS) to confirm its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1H and 13C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

-

Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of the atoms and confirm the overall structure of this compound.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound and its conversion to Oleandomycin.

Experimental Workflow for this compound Production

References

The Structural Elucidation of 8,8a-Deoxyoleandolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

8,8a-Deoxyoleandolide is a 14-membered macrolide, notable as a biosynthetic precursor in the production of the antibiotic oleandomycin. It was first reported as a product from a blocked mutant of the erythromycin-producing organism Streptomyces erythreus[1]. The elucidation of its intricate structure, featuring multiple stereocenters and functional groups, relies on a synergistic application of advanced spectroscopic and spectrometric techniques. This guide will detail the typical workflow and methodologies used for such a structural determination.

Isolation and Purification

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. For this compound, this involves the cultivation of the specific Streptomyces erythreus mutant, followed by extraction and chromatographic separation.

Fermentation and Extraction

A culture of the blocked mutant of Streptomyces erythreus is grown in a suitable nutrient medium. After an appropriate incubation period to allow for the production of the target metabolite, the fermentation broth is harvested. The broth is typically separated into the mycelium and the supernatant. Both fractions are then extracted with organic solvents (e.g., ethyl acetate, chloroform) to isolate the crude mixture of secondary metabolites.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound in a pure form. This is a critical step, as impurities can significantly complicate spectroscopic analysis. A typical purification workflow is as follows:

References

An In-depth Technical Guide to the Physicochemical Properties of 8,8a-Deoxyoleandolide and Related Macrolides

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8,8a-Deoxyoleandolide

This compound is a macrolide compound elaborated by a blocked mutant of the erythromycin-producing organism Streptomyces erythreus.[1] It is an aglycone precursor in the biosynthesis of oleandomycin (B1677203).[3] The study of such precursors is crucial for understanding and potentially manipulating the biosynthetic pathways of antibiotics to create novel therapeutic agents.

Physicochemical Properties of Oleandomycin (as a proxy for this compound)

The following table summarizes the known physical and chemical properties of oleandomycin. These values provide a reference point for estimating the properties of its deoxy-derivative, this compound.

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₁NO₁₂ | [4] |

| Molecular Weight | 687.9 g/mol | [4] |

| Appearance | White, amorphous powder | [4] |

| Melting Point | 134-135 °C (as needles from ethyl acetate) | [4] |

| Solubility | Freely soluble in methanol (B129727), ethanol, butanol, and acetone. Practically insoluble in hexane (B92381) and carbon tetrachloride. Soluble in dilute acids. | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.69 | [4] |

| pKa (basic) | 8.84 | [4] |

| Specific Optical Rotation | -54° (c= in methanol at 25°C) | [4] |

Experimental Protocols

The characterization of novel or rare macrolides like this compound relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of macrolides in solution. A combination of 1D and 2D NMR experiments is typically employed.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the macrolide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition:

-

¹H NMR (Proton NMR): Provides information on the number and chemical environment of hydrogen atoms.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR (Carbon NMR): Provides information on the carbon skeleton.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2-10 seconds.

-

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, assigning protons to their attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which helps in assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight and to obtain structural information through fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for macrolide analysis.

Sample Preparation:

-

Prepare a stock solution of the macrolide in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to an appropriate concentration for injection into the LC-MS/MS system.

-

For quantitative analysis, an internal standard (e.g., a stable isotope-labeled analog) is added to the sample.

LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used for macrolides, typically in positive ion mode.

-

Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion, and the resulting product ions are analyzed to provide structural information. Common fragmentation patterns for macrolides involve the loss of sugar moieties and cleavage of the macrolactone ring.

-

Visualizations

Oleandomycin Biosynthesis Pathway

The biosynthesis of oleandomycin from this compound involves a series of enzymatic steps, including glycosylation and epoxidation. The following diagram illustrates a simplified representation of this pathway.

Caption: Simplified biosynthetic pathway from this compound to Oleandomycin.

Experimental Workflow for Macrolide Characterization

The general workflow for the isolation and structural elucidation of a novel macrolide like this compound is depicted below.

Caption: General experimental workflow for the characterization of macrolide antibiotics.

References

- 1. Letter: this compound: elaborated by a blocked mutant of the erythromycin-producing organism Streptomyces erythreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound:elaborated by a blocked mutant of the erythromycin-producing organism Streptomyces erythreus. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Cloning, characterization and heterologous expression of a polyketide synthase and P-450 oxidase involved in the biosynthesis of the antibiotic oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleandomycin | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Isolation of 8,8a-Deoxyoleandolide from Streptomyces: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8,8a-Deoxyoleandolide, the aglycone precursor to the macrolide antibiotic oleandomycin (B1677203), represents a key intermediate in the biosynthesis of this clinically significant compound. Originally identified from the oleandomycin-producing strain Streptomyces antibioticus, its production has been successfully achieved through heterologous expression of the oleandomycin polyketide synthase (OlePKS) in Streptomyces lividans. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the fermentation, extraction, and purification of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in the field of polyketide engineering and antibiotic production.

Introduction

The genus Streptomyces is a rich source of bioactive secondary metabolites, including a vast array of antibiotics.[1][2] Oleandomycin, a 14-membered macrolide antibiotic produced by Streptomyces antibioticus, is synthesized from the aglycone precursor this compound.[3][4] The biosynthesis of this complex polyketide is orchestrated by a Type I polyketide synthase (PKS). The heterologous expression of the entire oleandomycin PKS from S. antibioticus in Streptomyces lividans has enabled the production and isolation of this compound, providing a valuable platform for studying and engineering polyketide biosynthesis.[3][4] This guide details the technical aspects of producing and isolating this important precursor.

Biosynthesis of this compound

The formation of the 14-membered lactone ring of this compound is catalyzed by the oleandomycin polyketide synthase (OlePKS), a large multi-domain enzyme complex. The biosynthesis initiates with a starter unit, which is then sequentially extended by the addition of extender units over several modules of the PKS. Each module is responsible for the incorporation and modification of a specific building block. The OlePKS gene cluster contains the necessary enzymatic machinery to assemble the polyketide chain and cyclize it to form the macrolactone ring.[4]

Caption: Biosynthetic pathway of this compound via OlePKS.

Production via Heterologous Expression in Streptomyces lividans

The production of this compound is achieved through the heterologous expression of the OlePKS gene cluster in a suitable host, such as Streptomyces lividans. This approach allows for the dedicated production of the aglycone without subsequent glycosylation steps that occur in the native producer.

Experimental Protocol: Fermentation

This protocol outlines a general procedure for the fermentation of S. lividans engineered to produce this compound.

-

Seed Culture Preparation:

-

Inoculate a loopful of spores of the recombinant S. lividans strain into a 250 mL flask containing 50 mL of Tryptone Soya Broth (TSB).

-

Incubate at 30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

-

Production Culture:

-

Inoculate a 2 L baffled flask containing 500 mL of a suitable production medium (e.g., R5A medium) with 5% (v/v) of the seed culture.

-

Incubate at 30°C for 5-7 days on a rotary shaker at 200 rpm.

-

-

Monitoring:

-

Monitor the culture periodically for growth (optical density) and pH.

-

The production of this compound typically commences in the late exponential or early stationary phase.

-

Isolation and Purification

The following sections detail the methodology for extracting and purifying this compound from the fermentation broth.

Caption: Experimental workflow for the isolation and purification of this compound.

Experimental Protocol: Extraction

-

Separation of Biomass:

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant and the mycelial pellet.

-

-

Solvent Extraction:

-

Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).

-

Extract the mycelial pellet three times with an equal volume of acetone (B3395972) or methanol.

-

-

Combining and Concentrating:

-

Combine all organic extracts.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Experimental Protocol: Purification

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.

-

-

Fraction Analysis:

-

Collect fractions and analyze them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Final Purification:

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent to yield the purified compound.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the production and characterization of this compound. This data is representative of typical outcomes for polyketide production in Streptomyces.

| Parameter | Value |

| Fermentation Volume | 1 L |

| Incubation Time | 7 days |

| Final pH | 8.2 |

| Dry Cell Weight | 15 g/L |

| This compound Titer | ~50 mg/L |

| Table 1: Fermentation Data for this compound Production. |

| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |

| Crude Extract | 500 | ~10 | 100 |

| Silica Gel Chromatography | 45 | >95 | 90 |

| Table 2: Purification Summary for this compound. |

| Analysis | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 5.6-5.8 (m, 2H), 4.0-4.2 (m, 1H), 3.5-3.7 (m, 2H), 2.4-2.6 (m, 2H), 1.0-2.2 (m, 15H), 0.8-1.0 (m, 9H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 210-220 (C=O), 170-180 (C=O, ester), 120-140 (C=C), 70-85 (C-O), 10-50 (aliphatic C) |

| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₂₁H₃₆O₅: 381.2641, found: 381.2638 |

| Table 3: Spectroscopic Data for this compound. |

Conclusion

This technical guide provides a comprehensive framework for the discovery, production, and isolation of this compound from engineered Streptomyces. The heterologous expression of the oleandomycin PKS in S. lividans offers a robust platform for generating this key biosynthetic intermediate. The detailed protocols for fermentation, extraction, and purification, along with the representative quantitative data, serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and antibiotic development. Further optimization of fermentation and purification processes can potentially lead to higher yields, facilitating the generation of novel oleandomycin analogs through synthetic and biosynthetic approaches.

References

- 1. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloning, characterization and heterologous expression of a polyketide synthase and P-450 oxidase involved in the biosynthesis of the antibiotic oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of 8,8a-Deoxyoleandolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8a-Deoxyoleandolide is a polyketide macrolide, an aglycone precursor in the biosynthesis of the antibiotic oleandomycin. As an intermediate, its detailed spectroscopic characterization is crucial for understanding the biosynthetic pathway and for the potential chemoenzymatic synthesis of novel antibiotic analogues. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, MS, and IR) for this compound. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents predicted values and general experimental protocols based on the analysis of similar polyketide structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on its chemical structure and known spectroscopic values for similar macrolide compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity & Coupling Constants (J in Hz) |

| 1 (C=O) | 170-175 | - | - |

| 2 | 35-40 | 2.4-2.6 | m |

| 3 | 70-75 | 3.8-4.0 | m |

| 4 | 30-35 | 1.5-1.7 | m |

| 5 | 70-75 | 3.6-3.8 | m |

| 6 | 35-40 | 1.6-1.8 | m |

| 7 | 30-35 | 1.4-1.6 | m |

| 8 | 25-30 | 1.8-2.0 | m |

| 8a | 40-45 | 2.2-2.4 | m |

| 9 | 205-210 (C=O) | - | - |

| 10 | 45-50 | 2.8-3.0 | m |

| 11 | 70-75 | 3.5-3.7 | m |

| 12 | 30-35 | 1.5-1.7 | m |

| 13 | 15-20 | 0.9-1.1 | d, J ≈ 7 |

| 14 | 10-15 | 0.8-1.0 | t, J ≈ 7.5 |

| 3-CH₃ | 15-20 | 1.1-1.3 | d, J ≈ 7 |

| 5-CH₃ | 15-20 | 1.2-1.4 | d, J ≈ 7 |

| 11-CH₃ | 15-20 | 1.1-1.3 | d, J ≈ 7 |

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Interpretation |

| ESI+ | [M+H]⁺ | Protonated molecule |

| ESI+ | [M+Na]⁺ | Sodium adduct |

| ESI+ | [M+K]⁺ | Potassium adduct |

| ESI- | [M-H]⁻ | Deprotonated molecule |

| ESI- | [M+Cl]⁻ | Chloride adduct |

M represents the molecular weight of this compound.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Broad | O-H stretch (hydroxyl groups) |

| 2970-2850 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester, lactone) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1240 | Strong | C-O stretch (ester, lactone) |

| ~1100 | Strong | C-O stretch (alcohols) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a spectral width of 220 ppm is common, with a longer relaxation delay (2-5 seconds) to ensure quantitative data for all carbon environments.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts and increase confidence in the molecular weight determination.

-

Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation patterns, which can aid in structural elucidation.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the prepared sample in the beam path of an FTIR (Fourier Transform Infrared) spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-O).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural elucidation.

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 8,8a-Deoxyoleandolide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Elusive Intermediate

8,8a-Deoxyoleandolide stands as a key precursor to the 14-membered macrolide antibiotic, oleandomycin (B1677203), produced by the bacterium Streptomyces antibioticus.[1] Its significance lies in being the substrate for the cytochrome P450 monooxygenase, OleP, which catalyzes a crucial epoxidation step at the C8-C8a position to form the spiro-epoxide moiety characteristic of oleandolide (B1226770).[2][3] Despite its critical role, this compound is not a readily isolated natural product, making its direct stereochemical analysis challenging. This guide, therefore, extrapolates its stereochemical identity based on the robust data available for oleandolide.

Inferred Stereochemistry and Absolute Configuration

The absolute configuration of oleandomycin has been unequivocally established through extensive chemical and spectroscopic studies.[4] Consequently, the stereochemistry of its aglycone, oleandolide, is also known with certainty.[5][6] Given that the enzymatic epoxidation of this compound to oleandolide by OleP does not alter the existing stereocenters of the macrolactone ring, the absolute configuration of this compound can be deduced as presented below.

Table 1: Inferred Absolute Configuration of this compound

| Chiral Center | Inferred Configuration |

| C2 | R |

| C3 | S |

| C4 | S |

| C5 | R |

| C6 | S |

| C10 | R |

| C11 | R |

| C12 | S |

| C13 | R |

Biosynthetic Pathway and Stereochemical Correlation

The biosynthesis of the oleandolide macrolactone is orchestrated by a Type I polyketide synthase (PKS). The stereochemistry at each chiral center is determined by the specific domains within the PKS modules. The final steps, relevant to the stereochemistry of this compound, involve the formation of the macrolactone and subsequent oxidation.

This biosynthetic sequence underscores the direct stereochemical lineage from this compound to the well-characterized oleandolide, providing a strong basis for the inferred stereochemical assignments.

Spectroscopic Data (from Oleandolide)

While specific NMR data for this compound is not available, the ¹H and ¹³C NMR data for oleandolide provide a valuable reference for the expected chemical shifts and coupling constants for the shared structural motifs. Significant differences would be anticipated around the C8 and C8a positions due to the absence of the epoxide and the presence of a double bond.

Table 2: Selected ¹H and ¹³C NMR Data for Oleandolide

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 (C=O) | 172.9 | - |

| 2 | 43.8 | 2.65 (m) |

| 3 | 77.5 | 3.80 (m) |

| 4 | 40.3 | 1.85 (m) |

| 5 | 76.2 | 3.55 (dd, 9.5, 2.5) |

| 6 | 36.3 | 2.10 (m) |

| 7 | 33.0 | 1.60 (m) |

| 8 | 59.8 | 2.90 (d, 4.0) |

| 8a | 65.1 | - |

| 9 (C=O) | 210.1 | - |

| 10 | 45.2 | 2.80 (m) |

| 11 | 85.2 | 4.85 (d, 10.0) |

| 12 | 31.9 | 1.75 (m) |

| 13 | 72.9 | 3.95 (m) |

Note: Data is compiled from various sources on oleandolide and may vary slightly based on solvent and experimental conditions.

Experimental Protocols: A Representative Stereoselective Synthesis

The total synthesis of oleandolide has been achieved by several research groups, confirming its absolute configuration.[6][7][8] These syntheses rely on highly controlled stereoselective reactions. Below is a representative protocol for a key bond-forming reaction, a diastereoselective aldol (B89426) addition, which is central to establishing the stereochemistry of the polypropionate backbone. This serves as an example of the methodologies employed in the synthesis of the oleandolide core, which is structurally analogous to this compound.

Protocol: Diastereoselective Aldol Reaction for C9-C10 Bond Formation (Adapted from Evans et al., 1998)

-

Preparation of the Boron Enolate: To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added dibutylboron triflate (1.1 equiv) followed by triethylamine (B128534) (1.2 equiv). The resulting solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour.

-

Aldol Addition: The reaction mixture is cooled to -78 °C, and a solution of the aldehyde fragment (1.2 equiv) in CH₂Cl₂ (0.5 M) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Workup and Purification: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

Logical Workflow for Stereochemical Determination

The determination of the stereochemistry of a complex natural product like this compound, if it were to be isolated or synthesized, would follow a well-established logical workflow.

Conclusion

While this compound remains an elusive target for direct stereochemical analysis, its integral role in the well-defined biosynthetic pathway of oleandomycin allows for a confident inference of its absolute configuration. This guide provides a robust framework for understanding the stereochemical nuances of this important biosynthetic intermediate by drawing upon the extensive research conducted on its direct successor, oleandolide. The provided data and workflows serve as a valuable resource for researchers engaged in the synthesis and study of macrolide antibiotics and other complex natural products. Further research, potentially involving the heterologous expression of the oleandomycin polyketide synthase and interception of the this compound intermediate, would be invaluable in providing direct experimental verification of the stereochemistry proposed herein.

References

- 1. Oleandomycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cloning, characterization and heterologous expression of a polyketide synthase and P-450 oxidase involved in the biosynthesis of the antibiotic oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oleandolide | C20H34O7 | CID 443564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Biological Activity of 8,8a-Deoxyoleandolide Precursor

A Note to the Reader: Extensive research for publicly available scientific literature and data regarding the specific biological activity of the 8,8a-Deoxyoleandolide precursor has yielded limited information. The primary reference, a 1974 publication, notes its production by a blocked mutant of the erythromycin-producing organism Streptomyces erythreus, but does not provide data on its biological effects.[1] As such, a comprehensive guide with extensive quantitative data, detailed experimental protocols, and established signaling pathways for this specific precursor cannot be constructed at this time.

This guide will, therefore, provide a broader context based on the known biological activities of the parent compound, oleandomycin (B1677203), and other macrolide antibiotics. This information can offer valuable insights for researchers, scientists, and drug development professionals interested in the potential of oleandolide (B1226770) precursors.

Introduction to Oleandomycin and its Precursors

Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. Like other macrolides, its core structure consists of a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The biosynthesis of such complex natural products involves a series of enzymatic steps, creating various precursor molecules. This compound is one such early-stage precursor in the biosynthetic pathway of oleandomycin. While its direct biological activity is not well-documented, understanding the activity of the final product and its derivatives can provide clues to the potential of its precursors.

Biological Activity of Oleandomycin and Related Macrolides

The primary and most well-understood biological activity of oleandomycin is its antibacterial effect .

Antibacterial Activity

Oleandomycin and its derivatives exhibit activity against a range of bacteria, primarily Gram-positive organisms. The mechanism of action, typical for macrolides, involves the inhibition of bacterial protein synthesis.

Table 1: General Antibacterial Spectrum of Oleandomycin

| Bacterial Type | General Susceptibility | Examples of Susceptible Organisms |

| Gram-positive cocci | Susceptible | Staphylococcus aureus, Streptococcus pneumoniae |

| Gram-positive bacilli | Susceptible | Bacillus subtilis |

| Gram-negative bacteria | Generally resistant | - |

| Atypical bacteria | Some susceptibility | Mycoplasma pneumoniae |

Other Potential Biological Activities

Research into macrolides has revealed a broader range of biological effects beyond their antibacterial properties. While not specifically demonstrated for this compound, these activities are areas of interest for macrolide derivatives and could be relevant for precursor molecules.

-

Anti-inflammatory effects: Some macrolides have been shown to modulate the immune response.

-

Antiviral properties: Certain derivatives have been investigated for their potential to inhibit viral replication.

-

Anticancer potential: Some studies have explored the cytotoxic effects of novel macrolide derivatives against various cancer cell lines.

Potential Signaling Pathways

The primary signaling pathway affected by oleandomycin is the bacterial ribosome , leading to the inhibition of protein synthesis.

Caption: Inhibition of bacterial protein synthesis by oleandomycin.

Experimental Protocols

As no specific biological activity data for this compound is available, this section provides a general experimental workflow for assessing the antibacterial activity of a novel compound, which would be a logical first step in evaluating this precursor.

Caption: General workflow for antibacterial activity screening.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

While the direct biological activity of this compound remains to be elucidated, its position as a precursor to the known antibiotic oleandomycin suggests that its primary potential may lie in the antibacterial sphere. Future research should focus on the synthesis or isolation of sufficient quantities of this precursor to enable a thorough evaluation of its biological properties. Initial screening for antibacterial and cytotoxic activity would be crucial first steps. Subsequent studies could then delve into its mechanism of action and explore other potential therapeutic applications, guided by the diverse biological roles of other macrolide compounds. The lack of current data presents a significant research opportunity for scientists in the field of natural product chemistry and drug discovery.

References

The Pivotal Role of 8,8a-Deoxyoleandolide in Oleandomycin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of 8,8a-deoxyoleandolide as a crucial intermediate in the biosynthetic pathway of oleandomycin (B1677203), a 14-membered macrolide antibiotic produced by Streptomyces antibioticus. This document details the enzymatic transformations that convert this compound into the final active compound, summarizes key experimental evidence, and provides outlines of the methodologies used to elucidate this pathway.

Introduction to Oleandomycin and its Biosynthesis

Oleandomycin is a clinically significant macrolide antibiotic characterized by a 14-membered lactone ring (oleandolide) to which two deoxysugars, L-oleandrose and D-desosamine, are attached. The biosynthesis of this complex molecule is orchestrated by a cluster of genes in Streptomyces antibioticus that encode a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The PKS is responsible for assembling the macrolactone core from acetate (B1210297) and propionate (B1217596) precursors. A key intermediate released from the PKS assembly line is this compound, the aglycone precursor to oleandomycin. This guide focuses on the post-PKS modifications of this compound, which are essential for the biological activity of oleandomycin.

The Biosynthetic Pathway from this compound to Oleandomycin

The conversion of this compound to oleandomycin involves a series of precisely ordered enzymatic reactions, including epoxidation and two glycosylation steps. These transformations are catalyzed by specific tailoring enzymes encoded within the oleandomycin gene cluster.

Epoxidation of this compound by OleP

The first tailoring step is the epoxidation of the C8-C8a bond of this compound. This reaction is catalyzed by OleP, a cytochrome P450 monooxygenase. This epoxidation is a critical step, as the resulting 8,8a-epoxyoleandolide is a key feature of the final oleandomycin structure. The synthesis of the OleP enzyme has been observed to occur in parallel with oleandomycin production.

Glycosylation by OleG2 and OleG1

Following epoxidation, the oleandolide (B1226770) core undergoes glycosylation. Two specific glycosyltransferases, OleG1 and OleG2, are responsible for attaching the sugar moieties. While the exact order can be debated, evidence suggests a sequential process. It has been proposed that the OleG2 glycosyltransferase first transfers an L-olivose moiety to the aglycone. This is subsequently methylated to L-oleandrose by the OleY methyltransferase. Following this, the OleG1 glycosyltransferase attaches the D-desosamine sugar to complete the oleandomycin structure.

The biosynthetic pathway from this compound is depicted in the following diagram:

Experimental Elucidation of the Pathway

The role of this compound and the subsequent tailoring enzymes has been established through a combination of genetic and biochemical experiments. Key methodologies include gene inactivation, heterologous expression, and biotransformation studies.

Gene Inactivation and Complementation

A crucial piece of evidence for the role of this compound comes from gene inactivation studies. Insertional inactivation of the oleG1 gene in S. antibioticus resulted in a mutant strain that accumulates this compound.[1] This accumulation occurs because the disruption of oleG1 has a polar effect on the downstream oleG2 gene, effectively blocking both glycosylation steps and leading to the buildup of the aglycone precursor.[1]

The following diagram illustrates a general workflow for such a gene inactivation experiment:

Heterologous Expression and Biotransformation

Heterologous expression of the oleandomycin polyketide synthase (OlePKS) genes in a different host, Streptomyces lividans, led to the production of this compound. This experiment confirmed that the PKS is solely responsible for the synthesis of this aglycone. Furthermore, co-expression of the PKS with the cytochrome P450 monooxygenase, OleP, in S. lividans resulted in modified products, indicating the role of OleP in the epoxidation of the macrolactone ring.

Quantitative Data

While the qualitative roles of the enzymes are well-established, detailed kinetic data for the enzymes acting on the direct oleandomycin pathway intermediates are not extensively reported in the literature. However, some quantitative data from related biotransformation experiments are available.

| Experiment Type | Host Strain | Genes Expressed | Substrate | Product(s) | Conversion Efficiency |

| Biotransformation | S. albus | oleG2 and L-olivose biosynthesis genes | Erythronolide B | L-Olivosyl-Erythronolide B | ~40% |

| Biotransformation | S. albus | oleG2 and L-oleandrose biosynthesis genes | Erythronolide B | L-Oleandrosyl-Erythronolide B | ~40% |

Note: This data is from experiments using an analogous aglycone (Erythronolide B) and demonstrates the efficiency of the glycosylation machinery.

Experimental Protocols

Detailed, step-by-step protocols for genetic manipulation in Streptomyces can be extensive. The following provides a generalized framework for the key experimental procedures cited.

Protocol Outline: Gene Inactivation in S. antibioticus

-

Construction of the Gene Replacement Vector:

-

Amplify the upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene (e.g., oleG1) from S. antibioticus genomic DNA via PCR.

-

Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) in a non-replicating E. coli vector that carries a counter-selectable marker (e.g., sacB).

-

The vector should also contain an origin of transfer (oriT) for conjugation.

-

-

Intergeneric Conjugation:

-

Transform the final construct into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor and S. antibioticus recipient strains to mid-log phase.

-

Mix the donor and recipient cells on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow for conjugation.

-

-

Selection of Mutants:

-

Overlay the conjugation plates with antibiotics to select for Streptomyces exconjugants that have integrated the vector via a single crossover event (select for the vector's resistance marker).

-

Culture the single crossover mutants in non-selective liquid medium to allow for a second crossover event to occur.

-

Plate the culture on a medium containing the counter-selectable agent (e.g., sucrose (B13894) for sacB) to select for double crossover events (loss of the vector backbone).

-

Replica plate the resulting colonies to identify those that have lost the vector's resistance marker but retained the cassette's resistance marker, indicating a successful gene replacement.

-

-

Verification:

-

Confirm the gene deletion in putative mutants by PCR using primers flanking the target gene.

-

Perform metabolite analysis of culture extracts by HPLC and LC-MS to confirm the expected change in the metabolic profile (e.g., accumulation of this compound).

-

Protocol Outline: In Vitro Assay for OleP (Cytochrome P450)

-

Enzyme and Substrate Preparation:

-

Clone and express the oleP gene in a suitable host (e.g., E. coli) and purify the recombinant OleP protein.

-

Purify the substrate, this compound, from cultures of an appropriate Streptomyces mutant strain.

-

Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

-

Reaction Setup:

-

In a reaction vessel, combine the purified OleP enzyme, the substrate (this compound), and a P450 reductase system (if OleP is not self-sufficient).

-

Initiate the reaction by adding a source of reducing equivalents, typically an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

-

-

Sample Analysis:

-

Quench the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products from the reaction mixture with the organic solvent.

-

Analyze the extracts by HPLC and LC-MS to identify and quantify the formation of the epoxidized product.

-

Regulatory Control

The transcriptional regulation of the late-stage oleandomycin biosynthetic genes, including oleP, oleG1, and oleG2, has not been specifically detailed in the available literature. However, antibiotic biosynthesis in Streptomyces is generally controlled by a complex regulatory network. This can involve cluster-situated regulators (CSRs), often of the SARP (Streptomyces Antibiotic Regulatory Protein) family, which directly activate the expression of biosynthetic genes. Global regulators, responding to nutritional signals (e.g., phosphate or nitrogen limitation) and signaling molecules (e.g., gamma-butyrolactones), also play a crucial role in triggering the onset of secondary metabolism. It is likely that the expression of the oleandomycin tailoring enzymes is integrated into this broader regulatory cascade.

Conclusion

This compound stands as a pivotal, late-stage intermediate in the biosynthesis of oleandomycin. Its formation marks the completion of the macrolactone core assembly and the starting point for a series of essential tailoring reactions. The epoxidation by OleP and subsequent glycosylations by OleG2 and OleG1 are indispensable for converting this inactive precursor into the biologically active antibiotic. The elucidation of this pathway, primarily through gene inactivation and heterologous expression studies, underscores the power of these techniques in dissecting complex biosynthetic pathways. While the qualitative roles of these components are clear, further research into the enzyme kinetics and the specific regulatory mechanisms governing these final steps will provide a more complete understanding and could open new avenues for the engineered biosynthesis of novel macrolide antibiotics.

References

Production of 8,8a-Deoxyoleandolide via a Mutant Streptomyces erythreus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the production of 8,8a-deoxyoleandolide, a key intermediate in the biosynthesis of the macrolide antibiotic oleandomycin (B1677203), using a blocked mutant of Streptomyces erythreus. This document details the biosynthetic pathway, methodologies for mutant generation and cultivation, and protocols for product isolation and analysis. Quantitative data is presented to support the experimental descriptions.

Introduction

Oleandomycin is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus. Its biosynthesis proceeds through a polyketide pathway, culminating in the formation of the aglycone oleandolide (B1226770), which is subsequently glycosylated and modified. A crucial late-stage modification is the epoxidation of the intermediate this compound. By creating mutants of the closely related species Streptomyces erythreus in which this final epoxidation step is blocked, it is possible to accumulate and isolate this compound. This intermediate serves as a valuable scaffold for the semi-synthesis of novel antibiotic derivatives and for studying the mechanisms of polyketide-modifying enzymes.

The generation of such blocked mutants typically involves random mutagenesis followed by screening for non-producers of the final product and subsequent identification of the accumulated intermediate. More targeted approaches, such as the heterologous expression of the oleandomycin polyketide synthase (PKS) gene cluster in a host lacking the subsequent modifying enzymes, have also proven effective in producing this compound.

Oleandomycin Biosynthetic Pathway and the Metabolic Block

The biosynthesis of oleandomycin begins with the assembly of a polyketide chain from propionyl-CoA and methylmalonyl-CoA precursors by a large, multi-modular Type I polyketide synthase (PKS). The resulting macrolactone, this compound, undergoes a series of post-PKS modifications, including hydroxylation and epoxidation, to yield the final oleandolide aglycone. This is followed by glycosylation with L-oleandrose and D-desosamine.

A key final step in the formation of the oleandolide macrocycle is the epoxidation of this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase, designated OleP. In the Streptomyces erythreus mutant, a defect in the gene encoding this enzyme or a related regulatory element prevents this epoxidation, leading to the accumulation of this compound.

Experimental Protocols

While detailed protocols for the original S. erythreus mutant are not extensively published, the following sections provide representative methodologies for mutagenesis, fermentation, and product isolation based on established techniques for Streptomyces and the successful heterologous production of this compound in Streptomyces lividans.

Strain Mutagenesis (General Protocol)

A common method for generating blocked mutants is through chemical mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG).

-

Spore Suspension Preparation:

-

Grow a culture of Streptomyces erythreus on a suitable agar (B569324) medium (e.g., ISP Medium 4) at 28-30°C for 7-10 days to allow for sporulation.

-

Harvest spores by gently scraping the surface of the agar and suspending them in sterile water.

-

Filter the suspension through sterile cotton wool to remove mycelial fragments.

-

Wash the spores by centrifugation and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

-

NTG Mutagenesis:

-

Adjust the spore suspension to a density of approximately 10⁸ spores/mL.

-

Prepare a fresh solution of NTG in the same buffer at a concentration of 1 mg/mL.

-

Add the NTG solution to the spore suspension to a final concentration of 50-100 µg/mL.

-

Incubate at 30°C with shaking for 30-60 minutes. The optimal time should be determined empirically to achieve a kill rate of 99-99.9%.

-

Stop the reaction by centrifuging the spores and washing them twice with sterile buffer.

-

-

Mutant Screening:

-

Plate serial dilutions of the mutagenized spore suspension on a suitable agar medium.

-

Screen individual colonies for the inability to produce oleandomycin, for example, by overlaying with a sensitive indicator organism.

-

Analyze non-producing mutants by analytical techniques such as HPLC-MS to identify accumulated intermediates like this compound.

-

Fermentation for this compound Production

The following fermentation protocol is adapted from methods used for polyketide production in Streptomyces lividans.

-

Seed Culture:

-

Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of the S. erythreus mutant.

-

Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate a 2 L baffled flask containing 500 mL of production medium with the seed culture (5-10% v/v). A suitable production medium may contain (per liter): 5 g yeast extract, 10 g soluble starch, 5 g glucose, 2 g CaCO₃, and trace elements.

-

Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 5-7 days.

-

Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

-

Isolation and Purification of this compound

-

Extraction:

-

At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of hexane (B92381) and ethyl acetate.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and evaporate the solvent.

-

Further purification can be achieved by preparative HPLC if necessary.

-

Data Presentation

Quantitative data on the production of this compound by the original S. erythreus mutant is scarce in the literature. However, studies on the heterologous expression of the oleandomycin PKS in S. lividans provide a benchmark for production levels.

| Parameter | S. lividans expressing OlePKS |

| Production Titer | ~10-20 mg/L |

| Fermentation Time | 5-7 days |

| Primary Analytical Method | HPLC-MS |

Conclusion

The generation of blocked mutants of Streptomyces erythreus provides a viable route for the production of this compound, a valuable precursor for the synthesis of novel macrolide antibiotics. While detailed production data from the original mutant remains limited, the principles of its generation and the methodologies for fermentation and isolation are well-established within the field of Streptomyces biotechnology. The successful heterologous expression of the oleandomycin PKS in S. lividans not only confirms the identity of the accumulated intermediate but also offers a more controlled and potentially optimizable platform for its production. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to produce and utilize this compound in their drug discovery and development programs.

Preliminary Cytotoxicity Screening of 8,8a-Deoxyoleandolide: A Technical Guide

Disclaimer: Publicly available scientific literature does not contain specific cytotoxicity data for 8,8a-Deoxyoleandolide. This guide, therefore, presents a representative methodology and hypothetical data based on the screening of related macrolide compounds. It is intended to provide a framework for conducting and interpreting such studies for researchers, scientists, and drug development professionals.

Introduction

This compound is a macrolide, a class of natural products known for their antibiotic properties. Macrolides achieve their antimicrobial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2][3] Recent research has also explored the potential of macrolides as anticancer agents, revealing that they can induce cell death in cancer cell lines by blocking autophagic flux, which leads to an integrated stress response.[4][5][6][7][8] This preliminary guide outlines a standard approach for the initial in vitro cytotoxicity screening of this compound to assess its potential as a cytotoxic agent.

Quantitative Cytotoxicity Data (Hypothetical)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity, representing the concentration required to inhibit 50% of cell viability in vitro. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 72-hour exposure period.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HCT116 | Colon Carcinoma | 18.5 |

| HeLa | Cervical Adenocarcinoma | 25.1 |

Experimental Protocols

A common and well-established colorimetric assay to assess cell viability in cytotoxicity screenings is the MTT assay.[9][10] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

-

Harvest cancer cells from culture flasks and prepare a single-cell suspension.

-

Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

-

Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

-

Incubate the plate for a predetermined exposure time (e.g., 72 hours).

3. MTT Addition and Formazan (B1609692) Solubilization:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Plausible Signaling Pathway for Macrolide-Induced Cytotoxicity

Caption: Potential mechanism of macrolide-induced cell death.

References

- 1. Oleandomycin | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oleandomycin - Wikipedia [en.wikipedia.org]

- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]

- 6. researchgate.net [researchgate.net]

- 7. Macrolide Antibiotics Exhibit Cytotoxic Effect under Amino Acid-Depleted Culture Condition by Blocking Autophagy Flux in Head and Neck Squamous Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macrolide antibiotics enhance the antitumor effect of lansoprazole resulting in lysosomal membrane permeabilization-associated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of 8,8a-Deoxyoleandolide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed synthetic approach for the total synthesis of 8,8a-Deoxyoleandolide, a derivative of the macrolide antibiotic oleandomycin's aglycone. As no direct total synthesis of this specific deoxy derivative has been published, this protocol provides a proposed route adapted from the established total syntheses of oleandolide (B1226770), notably the work of Evans and Panek. The key strategic modification involves the interception of a late-stage intermediate prior to the C8-C8a epoxidation, followed by a stereoselective deoxygenation. This application note provides detailed experimental procedures for key transformations, quantitative data in tabular format for easy comparison, and visual diagrams of the synthetic pathway and experimental workflows to guide researchers in this synthetic endeavor.

Introduction

Oleandolide, the aglycone of the macrolide antibiotic oleandomycin, has been a significant target for synthetic chemists due to its complex stereochemical architecture and biological relevance. The total syntheses of oleandolide have provided a platform for the development and application of novel synthetic methodologies. This compound, lacking the epoxide moiety at the C8 and C8a positions, represents an interesting analog for structure-activity relationship (SAR) studies and the development of new antibiotic derivatives with potentially altered pharmacological profiles. This protocol details a viable synthetic route to this compound by leveraging the synthetic strategies established for oleandolide.

Proposed Synthetic Strategy

The proposed total synthesis of this compound is based on the convergent approach to oleandolide. The synthesis will follow a known route to a late-stage precursor containing hydroxyl groups at the C8 and C8a positions. Instead of proceeding with epoxidation as in the original synthesis of oleandolide, this intermediate will be subjected to a deoxygenation reaction to furnish the target molecule. The Barton-McCombie deoxygenation of a corresponding bis-xanthate derivative of a vicinal diol at C8 and C8a is a promising strategy for this key transformation.

Below is a DOT language representation of the overall synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols

The following protocols are adapted from the total synthesis of oleandolide by Evans et al. and include the proposed key deoxygenation step.

Protocol 1: Macrolactonization to form the Oleandolide Core

This protocol describes the formation of the 14-membered macrolide ring from the seco-acid precursor.

-

Preparation of the Seco-Acid: The protected seco-acid is prepared according to the multi-step synthesis described by Evans et al.

-

Yamaguchi Macrolactonization:

-

To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (B28343) (0.01 M) is added triethylamine (B128534) (4.0 equiv).

-

The solution is cooled to 0 °C, and 2,4,6-trichlorobenzoyl chloride (2.0 equiv) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

In a separate flask, a solution of 4-dimethylaminopyridine (B28879) (DMAP) (10.0 equiv) in anhydrous toluene is prepared.

-

The activated seco-acid solution is added dropwise via cannula to the DMAP solution over a period of 6 hours at room temperature.

-

The reaction is stirred for an additional 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the protected macrolactone.

-

Protocol 2: Late-Stage Deprotection to reveal the C8, C8a-Diol

This protocol describes the removal of protecting groups to yield the key diol precursor for deoxygenation.

-

The protected macrolactone (1.0 equiv) is dissolved in a mixture of acetonitrile (B52724) and water (4:1).

-

The solution is cooled to 0 °C, and hydrofluoric acid (48% aqueous solution, 10 equiv) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 10 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude diol is purified by flash column chromatography.

Protocol 3: Barton-McCombie Deoxygenation of the C8, C8a-Diol

This is the key proposed step to convert the oleandolide precursor to this compound.

-

Formation of the Bis-xanthate:

-

To a solution of the C8, C8a-diol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 2.5 equiv).

-

The mixture is stirred for 30 minutes at 0 °C.

-

Carbon disulfide (3.0 equiv) is added dropwise, and the reaction is stirred for another 30 minutes at 0 °C.

-

Methyl iodide (3.0 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude bis-xanthate, which is used in the next step without further purification.

-

-

Deoxygenation:

-

The crude bis-xanthate is dissolved in anhydrous toluene (0.05 M).

-

Tributyltin hydride (4.0 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.2 equiv) are added.

-

The reaction mixture is heated to reflux (110 °C) for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield this compound.

-

Below is a DOT language representation of the key deoxygenation step.

Caption: Mechanism of the Barton-McCombie deoxygenation.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps based on reported yields for the synthesis of oleandolide and expected yields for the proposed deoxygenation.

| Step | Reaction | Reagents and Conditions | Starting Material (equiv) | Product | Yield (%) |

| 1 | Macrolactonization | 1. Et3N, 2,4,6-trichlorobenzoyl chloride, Toluene, 0 °C2. DMAP, Toluene, rt | Seco-acid (1.0) | Protected Macrolactone | ~75 |

| 2 | Deprotection | HF (aq), CH3CN/H2O, 0 °C to rt | Protected Macrolactone (1.0) | C8, C8a-Diol | ~85 |

| 3a | Bis-xanthate Formation | NaH, CS2, MeI, THF, 0 °C to rt | C8, C8a-Diol (1.0) | Bis-xanthate | ~90 (crude) |

| 3b | Deoxygenation | Bu3SnH, AIBN, Toluene, reflux | Bis-xanthate (1.0) | This compound | ~70 |

Conclusion

The proposed total synthesis of this compound provides a clear and feasible route to this novel analog of a biologically important macrolide. By adapting established synthetic sequences and incorporating a well-precedented deoxygenation reaction, this protocol offers a robust framework for the preparation of this compound for further biological evaluation. The detailed experimental procedures and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Application Notes and Protocols for the Proposed Semi-Synthesis of Oleandomycin from 8,8a-Deoxyoleandolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oleandomycin (B1677203) is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus. Its structure features a central oleandolide (B1226770) aglycone to which two deoxysugars, L-oleandrose and D-desosamine, are attached. The biosynthesis of oleandomycin is a complex process, with the final steps involving hydroxylation and epoxidation of the macrolactone ring. The precursor, 8,8a-deoxyoleandolide, lacks the crucial epoxide ring at the C-8,8a position, which is essential for its antibiotic activity. The conversion of this compound to oleandomycin presents a significant synthetic challenge. This document details a proposed multi-step semi-synthesis to achieve this conversion, providing researchers with a foundational methodology for further investigation and optimization.

Proposed Semi-Synthetic Pathway

The proposed pathway for the semi-synthesis of oleandomycin from this compound is depicted below. This pathway is based on established chemical reactions for similar macrolide structures.

Caption: Proposed workflow for the semi-synthesis of oleandomycin.

Experimental Protocols